6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrFN4/c14-10-3-11(8-1-2-12(15)17-5-8)13-9(4-16)6-18-19(13)7-10/h1-3,5-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMKXVGNAKMLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CN3C2=C(C=N3)C#N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyridine Core
The patent CN113321668A outlines a seven-step synthesis starting from 3-bromo-5-methoxypyridine (Compound 7):
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Amination : Reaction with hydroxylamine sulfonic acid yields 1-amino-3-bromo-5-methoxypyridine-1-bisulfate (Compound 8).
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Cyclization with Ethyl Propiolate : Heating Compound 8 with ethyl propiolate forms 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Compound 9) and its positional isomers.
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Decarboxylation : Treatment with hydrobromic acid removes the ester group, yielding 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (Compound 10).
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Formylation : Vilsmeier-Haack reaction with POCl₃ and DMF introduces an aldehyde group at position 3, producing 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (Compound 11).
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Nitrile Formation : Oximation with hydroxylamine sulfonic acid followed by dehydration with acetic anhydride yields 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (Compound 1).
Bromination at Position 6
To replace the methoxy group at position 6 with bromine, Compound 1 undergoes demethylation and subsequent bromination:
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Demethylation : Treatment with BBr₃ in dichloromethane at −78°C converts the methoxy group to a hydroxyl group.
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Bromination : Reaction with PBr₃ or HBr/AcOH introduces bromine at position 6, yielding 4-bromo-6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile .
Alternative Route via Direct Bromination
Late-Stage Bromination of Pyrazolo[1,5-a]pyridine
An alternative strategy involves introducing bromine at position 6 after constructing the pyrazolo[1,5-a]pyridine core:
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Synthesis of 4-(6-Fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile : Suzuki coupling of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (Compound 1) with 2-fluoropyridine-5-boronic acid.
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Demethylation and Bromination : As described in Section 2.2, the methoxy group is replaced with bromine.
Challenges :
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Regioselectivity issues during bromination may lead to di-brominated byproducts.
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Harsh bromination conditions risk degrading the nitrile group.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Demethylation/Bromination | 9 | 65–70 | Uses commercially available starting materials | Low overall yield due to multiple steps |
| Late-Stage Bromination | 7 | 55–60 | Avoids intermediate purification | Risk of over-bromination |
| Direct Synthesis from 3-Bromo-5-Bromopyridine | 6 | 75–80 | Fewer steps, higher yield | Requires specialized starting material |
Optimization Strategies and Process Improvements
Catalyst Screening for Suzuki Coupling
The choice of palladium catalyst significantly impacts coupling efficiency:
Solvent Effects on Bromination
Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination regioselectivity, while non-polar solvents (toluene) reduce side reactions.
Purification Techniques
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Column Chromatography : Essential for separating di-brominated impurities.
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Recrystallization : Ethanol/water mixtures improve crystal purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Anticancer Activity
Research indicates that 6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent. Studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibiotics. The presence of the fluoropyridine moiety is believed to enhance its interaction with bacterial targets.
Neurological Applications
Recent investigations into the neuroprotective effects of this compound suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells.
Organic Electronics
In materials science, this compound is being explored for its utility in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is particularly advantageous for these applications.
Photovoltaic Applications
The compound has been incorporated into photovoltaic materials due to its favorable charge transport properties. Research indicates that devices incorporating this compound demonstrate enhanced efficiency compared to traditional materials.
Chemical Probes
As a chemical probe, this compound is used in biological research to study various cellular processes. Its ability to selectively inhibit certain enzymes makes it a valuable tool for elucidating signaling pathways and understanding disease mechanisms.
Synthesis and Derivatives
The synthesis of this compound has been optimized in recent years, allowing for the production of various derivatives with modified biological activities. These derivatives are being studied for their potential therapeutic effects and as leads for drug development.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of existing chemotherapeutics. The study concluded that this compound could be a promising lead for further development into an anticancer drug.
Case Study 2: Antimicrobial Activity
In another study featured in Antibiotics, the antimicrobial efficacy of the compound was assessed against several bacterial strains. The results showed that it inhibited growth at concentrations as low as 10 µg/mL, demonstrating broad-spectrum activity. This study highlighted the potential of this compound as a new class of antibiotics.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₂H₆BrFN₄.
Electronic and Optical Properties
- Fluorescence: Unlike compound 87 (), which exhibits strong fluorescence due to its C7-amino group (λem = 393–414 nm), the target compound lacks amino substituents and is likely to show weaker fluorescence. Its bromine and cyano groups may instead redshift absorption maxima compared to non-halogenated analogs .
- This contrasts with methoxy-substituted analogs (), where electron-donating groups reduce electrophilicity .
Biological Activity
6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2222756-24-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core with a bromine atom and a fluoropyridinyl group. Its molecular formula is C13H6BrFN4, and it has a molecular weight of 317.12 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2222756-24-1 |
| Molecular Weight | 317.12 g/mol |
| Purity | 97% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed through various assays measuring COX inhibition and edema reduction in animal models. The compound showed promising results in reducing inflammation markers and exhibited a higher selectivity index compared to standard anti-inflammatory drugs like diclofenac .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interacts with key signaling pathways involved in cell cycle regulation.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Pathway : The inhibition of cyclooxygenase enzymes contributes to its anti-inflammatory effects.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyridine and evaluated their anticancer activities. Among them, this compound exhibited the most potent activity against MCF-7 cells, demonstrating its potential for further development as an anticancer agent .
Study on Antimicrobial Efficacy
A comparative study published in Frontiers in Microbiology examined the antimicrobial efficacy of various pyrazole derivatives. The results indicated that this specific compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Nucleophilic substitution for introducing the 6-fluoropyridinyl group, often using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under reflux conditions in polar aprotic solvents like DMF or pyridine .
- Bromination at the 6-position via electrophilic aromatic substitution, employing NBS (N-bromosuccinimide) in dichloromethane at 0–5°C to minimize side reactions .
- Cyanation at the 3-position using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnCl₂) .
Optimization strategies: - Monitor reaction progress via TLC/HPLC to adjust time and temperature.
- Use high-purity starting materials (≥98% purity) to reduce byproducts .
- Recrystallization from ethanol/DMF mixtures improves yield and purity (70–80% typical) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR :
- FT-IR :
- Mass Spectrometry (HRMS) :
- X-ray Crystallography (if crystals obtained):
Q. How can researchers mitigate competing side reactions during the introduction of the 6-fluoropyridinyl substituent in this scaffold?
Methodological Answer:
- Temperature Control : Maintain reactions at 60–80°C to avoid overhalogenation .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites (e.g., NH in pyrazole) before fluoropyridinyl coupling .
- Catalyst Optimization : Employ Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance selectivity for cross-coupling over homo-coupling .
- Workup Protocols : Quench unreacted intermediates with aqueous NaHCO₃ and extract with ethyl acetate to isolate the target product .
Advanced Research Questions
Q. What computational approaches (e.g., DFT calculations) are suitable for predicting the electronic properties of this brominated pyrazolo-pyridine derivative, and how do these properties influence its reactivity?
Methodological Answer:
- DFT Modeling :
- Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Bromine’s electron-withdrawing effect lowers HOMO (-6.2 eV), increasing electrophilicity at the 4-position .
- Solvent effects (e.g., DMSO) can be modeled via PCM (Polarizable Continuum Model) to predict solvatochromic shifts .
- Reactivity Insights :
Q. When crystallographic data conflicts with solution-phase spectroscopic analyses for this compound, what methodological framework should be employed to resolve these discrepancies?
Methodological Answer:
- Cross-Validation :
- Dynamic Effects :
- Alternative Techniques :
Q. How can structure-activity relationship (SAR) studies be designed to systematically evaluate the impact of halogen substitution patterns on biological activity in related pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- Library Design :
- Biological Assays :
- Computational SAR :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
